(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Description
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a bromobenzoyl group, a tert-butyl oxazole, a hydroxy group, and a methoxyphenyl group
Properties
Molecular Formula |
C25H23BrN2O5 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H23BrN2O5/c1-25(2,3)18-13-19(27-33-18)28-21(16-7-5-6-8-17(16)32-4)20(23(30)24(28)31)22(29)14-9-11-15(26)12-10-14/h5-13,21,29H,1-4H3/b22-20+ |
InChI Key |
BLFUNBTXMTZTGF-LSDHQDQOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromobenzoyl intermediate: This can be achieved by bromination of benzoic acid derivatives.
Synthesis of the oxazole ring: This step involves cyclization reactions using appropriate precursors.
Coupling reactions: The bromobenzoyl and oxazole intermediates are coupled under specific conditions to form the desired compound.
Hydroxylation and methoxylation: Introduction of hydroxy and methoxy groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The bromobenzoyl group can be reduced to form corresponding alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological assays: Used in assays to study enzyme interactions and inhibition.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-3-HYDROXY-5-(2-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar compounds might include other pyrrolidone derivatives, oxazole derivatives, and bromobenzoyl compounds.
Uniqueness
Functional group diversity: The presence of multiple functional groups in this compound makes it unique and versatile for various applications.
Structural complexity: The combination of pyrrolidone, oxazole, and bromobenzoyl groups provides a unique structural framework that can be exploited in different fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
